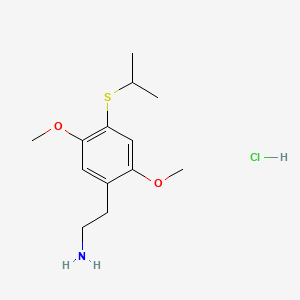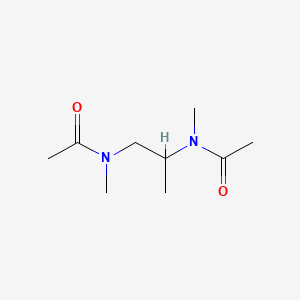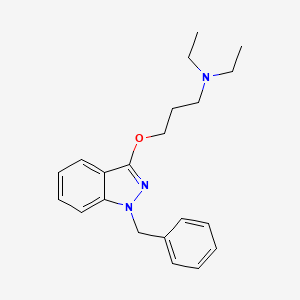![molecular formula C14H11F3O5 B590013 5-[1-Hydroxy-2-(2,4,5-trifluorophényl)éthylidène]-2,2-diméthyl-1,3-dioxane-4,6-dione CAS No. 764667-64-3](/img/structure/B590013.png)
5-[1-Hydroxy-2-(2,4,5-trifluorophényl)éthylidène]-2,2-diméthyl-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
This compound, also known by its CAS number 764667-64-3, has a molecular formula of C14H11F3O5 . It is also known by other synonyms such as 5-(1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxane ring, which is substituted with a hydroxy functional group and a trifluorophenyl group . The exact structure can be represented by the InChI code:InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.23 g/mol . It has one hydrogen bond donor and eight hydrogen bond acceptors . Its exact mass is 316.05585793 g/mol . The compound is a white to light-yellow to yellow powder or crystals .Applications De Recherche Scientifique
Recherche pharmaceutique : Profil d’impuretés de la sitagliptine
Ce composé est identifié comme une impureté dans la synthèse de la sitagliptine, un médicament utilisé pour traiter le diabète de type 2 . Il sert de norme de contrôle et d’assurance de la qualité pendant la production commerciale de la sitagliptine et de ses formulations. Son rôle dans le processus de dépôt de demande d’autorisation abrégée de mise sur le marché (ANDA) auprès de la FDA est crucial pour garantir la sécurité et l’efficacité du médicament.
Recherche agrochimique : Développement de pesticides
Le composé connexe 1-(2,4,5-trifluorophényl)propan-2-one trouve des applications dans la recherche agrochimique, contribuant au développement d’herbicides, de fongicides et d’insecticides. Par extension, notre composé d’intérêt peut également jouer un rôle dans la synthèse ou l’amélioration de ces produits agrochimiques.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
5-[1-hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O5/c1-14(2)21-12(19)11(13(20)22-14)10(18)4-6-3-8(16)9(17)5-7(6)15/h3,5,18H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUGIGFQGFTRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C(CC2=CC(=C(C=C2F)F)F)O)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716157 | |
| Record name | 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764667-64-3 | |
| Record name | 5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)
![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)




